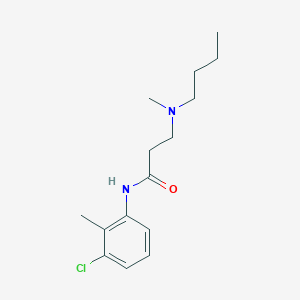![molecular formula C15H16ClNO3 B3946310 4-chloro-6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3946310.png)
4-chloro-6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
Descripción general
Descripción
4-chloro-6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid, also known as MCC-950, is a small molecule inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response. Inhibition of the NLRP3 inflammasome has been shown to have therapeutic potential in a variety of inflammatory diseases.
Mecanismo De Acción
4-chloro-6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid inhibits the NLRP3 inflammasome by binding to the NLRP3 protein and preventing its activation. The NLRP3 inflammasome is activated in response to a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Activation of the NLRP3 inflammasome leads to the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). Inhibition of the NLRP3 inflammasome by this compound prevents the production of these cytokines and reduces inflammation.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory effects in a variety of animal models and human cells in vitro. It has been shown to reduce the production of pro-inflammatory cytokines, such as IL-1β and IL-18. This compound has also been shown to reduce the severity of symptoms in animal models of inflammatory diseases, such as gout and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid is a small molecule inhibitor that can be easily synthesized in the lab. It has been extensively studied for its therapeutic potential in a variety of inflammatory diseases. However, there are some limitations to its use in lab experiments. This compound is not selective for the NLRP3 inflammasome and can inhibit other inflammasomes as well. In addition, the effects of this compound on the immune system are not fully understood and further research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on 4-chloro-6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid. One area of research is the development of more selective inhibitors of the NLRP3 inflammasome. Another area of research is the investigation of the effects of this compound on other aspects of the immune system. Finally, there is a need for clinical trials to determine the safety and efficacy of this compound in humans.
Aplicaciones Científicas De Investigación
4-chloro-6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has been extensively studied for its therapeutic potential in a variety of inflammatory diseases. It has been shown to be effective in animal models of gout, multiple sclerosis, Alzheimer's disease, and Parkinson's disease. This compound has also been shown to be effective in human cells in vitro.
Propiedades
IUPAC Name |
4-chloro-6-[(4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3/c1-9-2-5-11(6-3-9)17-14(18)13-8-10(16)4-7-12(13)15(19)20/h2-6,12-13H,7-8H2,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOVBLGXOXEQBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CC(=CCC2C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3946239.png)
![4-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}amino)-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B3946244.png)
![4-butyl-7-[(4-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B3946247.png)
![3-methyl-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3946248.png)
![N-[4-(acetylamino)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B3946250.png)
![2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B3946276.png)
![5-{[(allylamino)carbonothioyl]amino}-2-hydroxybenzoic acid](/img/structure/B3946280.png)
![4-(3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinolin-4-yl)-1,3-phenylene diacetate](/img/structure/B3946287.png)

![2-[4-[(2E)-3-phenyl-2-propen-1-yl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B3946302.png)

![4-benzoyl-N-dibenzo[b,d]furan-3-ylbenzamide](/img/structure/B3946317.png)
![4-[N-(4-iodophenyl)glycyl]benzoic acid hydrobromide](/img/structure/B3946325.png)